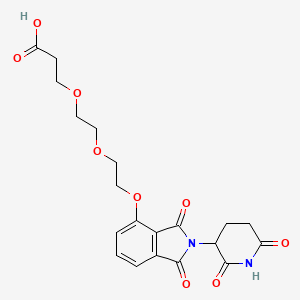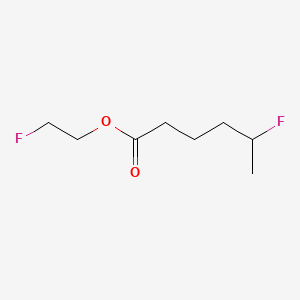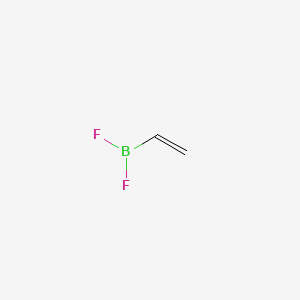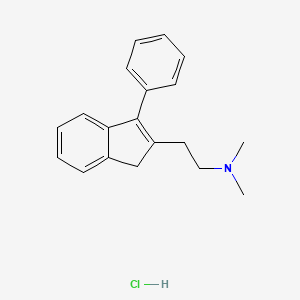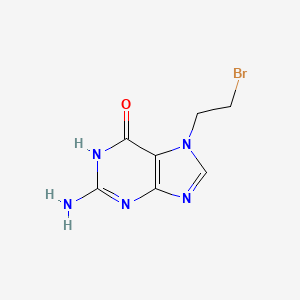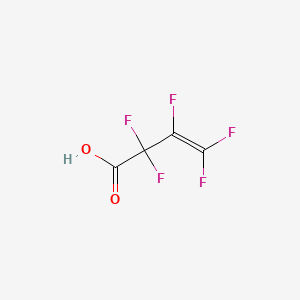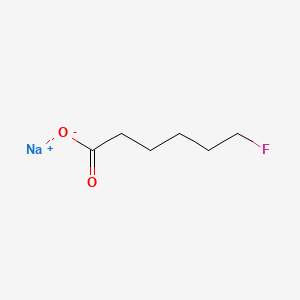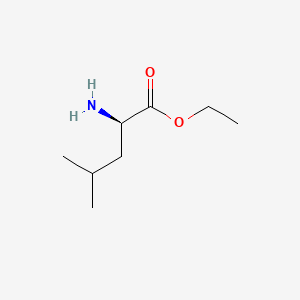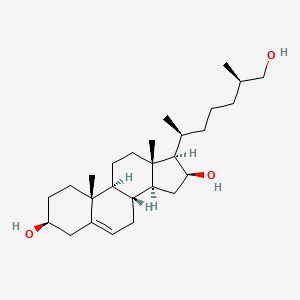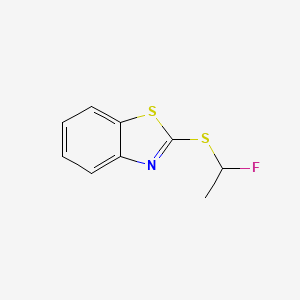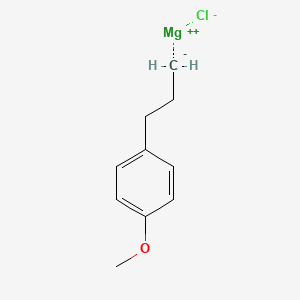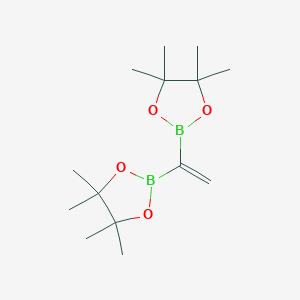
1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is an organoboron compound with the molecular formula C14H26B2O4. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the reaction of pinacol with boron trichloride or boron tribromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial process also incorporates rigorous purification steps to meet the required standards for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] undergoes various types of chemical reactions, including:
Borylation: This compound is commonly used in borylation reactions, where it introduces boron-containing groups into organic molecules.
Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, leading to the formation of organoboron compounds.
Suzuki-Miyaura Coupling: This is one of the most significant reactions involving this compound, where it acts as a boron source for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are often used in conjunction with 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] for coupling reactions.
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and toluene.
Reaction Conditions: Reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.
Major Products
The major products formed from reactions involving 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] include various organoboron compounds, which are valuable intermediates in organic synthesis.
Applications De Recherche Scientifique
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: This compound is used in the development of new materials, such as polymers and advanced composites.
Medicinal Chemistry: It plays a role in the synthesis of biologically active compounds and drug candidates.
Catalysis: It is used as a reagent in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Mécanisme D'action
The mechanism of action of 2,2’-ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] involves the formation of boron-carbon bonds through its interaction with organic substrates. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The boron atom in the compound acts as a nucleophile, facilitating the transfer of organic groups to the palladium center.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pinacolato)diboron: Another widely used boron reagent in organic synthesis.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron compound used in similar reactions.
2,2’-Cyclopropylidenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): A structurally related compound with similar reactivity.
Uniqueness
2,2’-Ethenylidenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane] is unique due to its stability and versatility in various chemical reactions. Its ability to participate in multiple types of reactions, such as borylation and hydroboration, makes it a valuable reagent in both academic and industrial settings.
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26B2O4/c1-10(15-17-11(2,3)12(4,5)18-15)16-19-13(6,7)14(8,9)20-16/h1H2,2-9H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWFOXCSCYNGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)B2OC(C(O2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26B2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478793 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339166-89-1 |
Source


|
| Record name | 1,3,2-Dioxaborolane, 2,2'-ethenylidenebis[4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
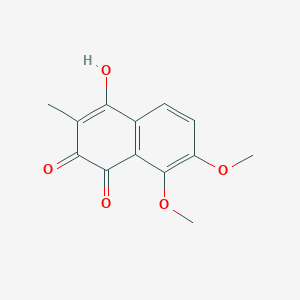
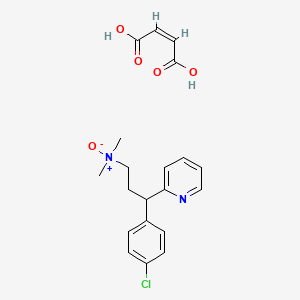
![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)
